molecular formula C11H10OS2 B14570178 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 61402-26-4

2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14570178
CAS No.: 61402-26-4
M. Wt: 222.3 g/mol
InChI Key: RFJQHDAJOLAZTR-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is a heterocyclic compound characterized by the presence of sulfur atoms and an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the reaction of Meldrum’s acid with carbon disulfide. This reaction is usually carried out in a one-pot process, which simplifies the synthesis and improves yield . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the sulfur-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the sulfur atoms.

    Substitution: This reaction can replace one of the sulfur atoms with another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways . This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one apart is its indene core, which provides a unique structural framework that can be further modified to enhance its properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61402-26-4

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

methyl 3-hydroxy-1H-indene-2-carbodithioate

InChI

InChI=1S/C11H10OS2/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,12H,6H2,1H3

InChI Key

RFJQHDAJOLAZTR-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(C2=CC=CC=C2C1)O

Origin of Product

United States

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